Phosphonic acid, (4-phenoxyphenyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (4-phenoxyphenyl)-, diethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonic acid group attached to a phenoxyphenyl moiety, with two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (4-phenoxyphenyl)-, diethyl ester typically involves the reaction of 4-phenoxyphenyl phosphonic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (4-phenoxyphenyl)-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, (4-phenoxyphenyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, (4-phenoxyphenyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Phosphonic acid, (4-phenoxyphenyl)-, diethyl ester can be compared with other similar compounds, such as:
- Phosphonic acid, (4-methoxyphenyl)-, diethyl ester
- Phosphonic acid, (4-chlorophenyl)-, diethyl ester
- Phosphonic acid, (4-nitrophenyl)-, diethyl ester
These compounds share a similar phosphonic acid ester structure but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from these related compounds.
Properties
CAS No. |
77918-43-5 |
---|---|
Molecular Formula |
C16H19O4P |
Molecular Weight |
306.29 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-phenoxybenzene |
InChI |
InChI=1S/C16H19O4P/c1-3-18-21(17,19-4-2)16-12-10-15(11-13-16)20-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
GWRKZKPLBKOUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)OC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.